Ki Comparison: 2-Acetamido-1,2-dideoxynojirimycin vs. 2-Acetamido-2-deoxynojirimycin Against Human β-Hexosaminidase
Direct head-to-head comparison of two structurally related iminosugars against human β-hexosaminidase reveals a >100-fold difference in inhibitory potency between 2-acetamido-2-deoxynojirimycin (ADNJ, Ki = 5 nM) and 2-acetamido-1,2-dideoxynojirimycin (AdDNJ/DNJNAc, Ki = 700 nM) [1][2]. This quantitative difference, measured under identical assay conditions, demonstrates that the 1,2-dideoxy structural modification results in substantially reduced binding affinity compared to the 2-deoxy analog [2].
| Evidence Dimension | Inhibition constant (Ki) against human β-hexosaminidase |
|---|---|
| Target Compound Data | Ki = 700 nM |
| Comparator Or Baseline | 2-Acetamido-2-deoxynojirimycin (ADNJ): Ki = 5 nM |
| Quantified Difference | 140-fold higher Ki value (i.e., 140-fold lower potency) for the target compound relative to ADNJ |
| Conditions | Human β-hexosaminidase enzyme assay, as reported in Tropak et al., J Biol Chem 2004 |
Why This Matters
This quantifies the precise potency range required for pharmacological chaperone applications where moderate rather than complete enzyme inhibition is therapeutically advantageous.
- [1] Tropak MB, Reid SP, Guiral M, Withers SG, Mahuran DJ. Pharmacological enhancement of β-hexosaminidase activity in fibroblasts from adult Tay-Sachs and Sandhoff patients. J Biol Chem. 2004;279(14):13478-87. View Source
- [2] Legler G, Stütz AE. Synthesis and Inhibitory Properties of 2-Acetamido-2-Deoxynojirimycin and 2-Acetamido-1,2-dideoxynojirimycin. J Carbohydr Chem. 1989;8(4):543-556. Inhibition with compound 1 >100-fold better than compound 2. View Source
